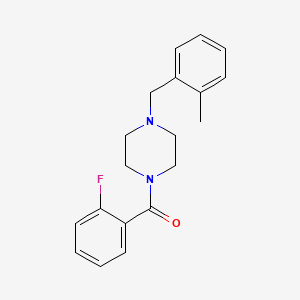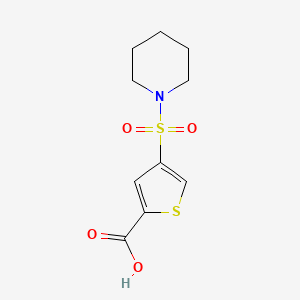
N-benzyl-N'-(2,3-dimethyl-6-quinoxalinyl)urea
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-benzyl-N'-(2,3-dimethyl-6-quinoxalinyl)urea (BDU) is a synthetic compound that has gained attention in scientific research due to its potential applications in various fields, including medicine, agriculture, and environmental science. BDU is a urea derivative that exhibits unique biological and chemical properties, making it an important compound for further investigation.
作用机制
The mechanism of action of N-benzyl-N'-(2,3-dimethyl-6-quinoxalinyl)urea is not fully understood. However, studies have shown that this compound exerts its biological effects by inhibiting various enzymes and signaling pathways in cells. This compound has been found to inhibit the activity of topoisomerase II, an enzyme that is essential for DNA replication and cell division. This compound has also been found to inhibit the activity of protein kinase C, a signaling pathway that is involved in cell growth and proliferation.
Biochemical and Physiological Effects:
This compound exhibits various biochemical and physiological effects on cells. Studies have shown that this compound induces apoptosis in cancer cells by activating various apoptotic pathways. This compound has also been found to inhibit angiogenesis, the process by which new blood vessels are formed, which is essential for tumor growth.
实验室实验的优点和局限性
The advantages of N-benzyl-N'-(2,3-dimethyl-6-quinoxalinyl)urea for laboratory experiments include its high purity, stability, and ease of synthesis. This compound is also relatively inexpensive, making it a cost-effective compound for research. However, the limitations of this compound include its low solubility in water, which can make it difficult to use in certain experiments.
未来方向
There are several future directions for research on N-benzyl-N'-(2,3-dimethyl-6-quinoxalinyl)urea. One area of research is the development of this compound derivatives with improved solubility and bioavailability. Another area of research is the investigation of this compound as a potential treatment for other diseases, such as Alzheimer's disease and Parkinson's disease. Additionally, further studies are needed to elucidate the mechanism of action of this compound and its potential applications in environmental science.
合成方法
The synthesis of N-benzyl-N'-(2,3-dimethyl-6-quinoxalinyl)urea involves the reaction of benzyl isocyanate and 2,3-dimethyl-6-quinoxalinylamine in the presence of a suitable solvent and catalyst. The reaction yields this compound as a white crystalline solid, which can be purified using various techniques such as recrystallization and chromatography.
科学研究应用
N-benzyl-N'-(2,3-dimethyl-6-quinoxalinyl)urea has been extensively studied for its potential applications in various fields of scientific research. In the field of medicine, this compound has been investigated for its anti-cancer properties. Studies have shown that this compound inhibits the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis.
In agriculture, this compound has been studied for its potential use as a herbicide. This compound has been found to effectively control the growth of weeds, making it a promising alternative to traditional herbicides.
This compound has also been studied for its potential applications in environmental science. Studies have shown that this compound can effectively remove heavy metals from contaminated water, making it a promising tool for environmental remediation.
属性
IUPAC Name |
1-benzyl-3-(2,3-dimethylquinoxalin-6-yl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N4O/c1-12-13(2)21-17-10-15(8-9-16(17)20-12)22-18(23)19-11-14-6-4-3-5-7-14/h3-10H,11H2,1-2H3,(H2,19,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MQAIPOWSIWZESI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C2C=C(C=CC2=N1)NC(=O)NCC3=CC=CC=C3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-[2-(2,4-dimethylphenoxy)ethyl]piperidine](/img/structure/B5760783.png)
![N~2~-cyclohexyl-N~2~-[(4-fluorophenyl)sulfonyl]-N~1~-(4-isopropylphenyl)glycinamide](/img/structure/B5760788.png)
![cyclohexyl 4-[(4-methoxybenzoyl)amino]benzoate](/img/structure/B5760802.png)

![7-[(2-chloro-4-fluorobenzyl)oxy]-4-methyl-2H-chromen-2-one](/img/structure/B5760816.png)
![N-[4-(1-piperidinylcarbonyl)phenyl]-2-furamide](/img/structure/B5760823.png)
![1-(2,4-dichlorophenyl)-5-{[1-(4-fluorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5760831.png)
![2,4-dimethyl-1-[(3-nitrobenzyl)oxy]benzene](/img/structure/B5760845.png)
![N-[3-({[(5-chloro-2-methoxyphenyl)amino]carbonothioyl}amino)phenyl]acetamide](/img/structure/B5760866.png)
![N-cyclopropyl-6-ethyl-2-[(4-methoxybenzylidene)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B5760879.png)



